N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide
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Overview
Description
N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a fluorophenyl group, a pyrrolidinone moiety, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidinone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated benzene derivatives and coupling reactions such as Suzuki or Heck coupling.
Attachment of the Thiophene Ring: This can be done through various methods, including Stille or Negishi coupling reactions.
Final Amidation: The final step involves the formation of the carboxamide linkage, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the type of substitution, but common reagents include halogens, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the pyrrolidinone moiety may produce hydroxylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiophene derivatives.
Medicine: Potential use as a pharmaceutical agent due to its unique structural features.
Industry: Applications in materials science, such as the development of organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group and thiophene ring may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(3-chlorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)thiophene-3-carboxamide
- N-(3-(3-bromophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)thiophene-3-carboxamide
- N-(3-(3-methylphenyl)-2-(2-oxopyrrolidin-1-yl)propyl)thiophene-3-carboxamide
Uniqueness
The presence of the fluorophenyl group in N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]thiophene-3-carboxamide may impart unique properties such as increased lipophilicity, metabolic stability, and specific binding interactions compared to its chlorinated, brominated, or methylated analogs.
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c19-15-4-1-3-13(9-15)10-16(21-7-2-5-17(21)22)11-20-18(23)14-6-8-24-12-14/h1,3-4,6,8-9,12,16H,2,5,7,10-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAJJCJIEQXFRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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